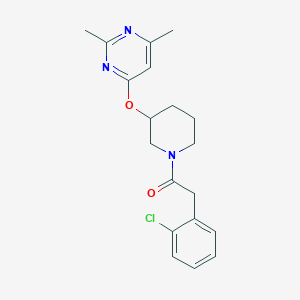![molecular formula C7H4FNO4 B2918936 5-Fluoro-6-nitrobenzo[d][1,3]dioxole CAS No. 1366234-02-7](/img/structure/B2918936.png)
5-Fluoro-6-nitrobenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-nitrobenzo[d][1,3]dioxole is a chemical compound with the CAS Number: 1366234-02-7 . It has a molecular weight of 185.11 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4FNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Genotoxicity and Carcinogenicity Studies
Nitro aromatic hydrocarbons, including compounds structurally related to 5-Fluoro-6-nitrobenzo[d][1,3]dioxole, have been extensively studied for their genotoxicity and carcinogenicity. These studies are crucial for assessing the potential health risks associated with exposure to environmental pollutants. For instance, research by Tokiwa et al. (1994) on nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes highlights their extraordinary mutagenicity in both bacteria and mammalian cells. This research suggests the significant role of nitro aromatic compounds in inducing lung cancer, especially in individuals exposed to combustion by-products, thereby underscoring the importance of monitoring and controlling environmental exposure to these compounds (Tokiwa et al., 1994).
Hypoxia and Cancer Treatment
The study of hypoxia in tumors represents a critical area of application for nitroimidazole derivatives, including those structurally related to this compound. Hypoxic conditions within tumors can significantly influence the effectiveness of cancer treatments. Metran-Nascente et al. (2016) explored the use of 18F-fluoroazomycin arabinoside (or 18F-FAZA) for imaging hypoxia in pancreatic cancer patients, demonstrating the potential of such compounds in enhancing the targeting of hypoxia-driven therapies (Metran-Nascente et al., 2016).
Understanding Fluoropyrimidine Metabolism
The metabolism of fluoropyrimidines, such as 5'-Deoxy-5-fluorouridine (5'-dFUrd), is vital for optimizing chemotherapy regimens and minimizing toxicity. Sommadossi et al. (1983) investigated the kinetics and metabolism of 5'-dFUrd in humans, shedding light on the nonlinear kinetic processes involved and the significance of understanding these pathways for the safe and effective use of fluoropyrimidine-based chemotherapies (Sommadossi et al., 1983).
Environmental and Occupational Health
The environmental and occupational health implications of exposure to nitrotoluenes, which share similar chemical frameworks with this compound, have been a focus of study. Jones et al. (2005) developed methods for biomonitoring workers exposed to nitrotoluenes, demonstrating the importance of such efforts in preventing health risks associated with chemical exposures in industrial settings (Jones et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
5-fluoro-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIFECVIJIGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)


![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2918870.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2918872.png)


